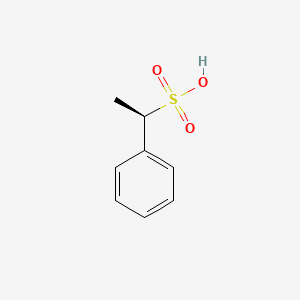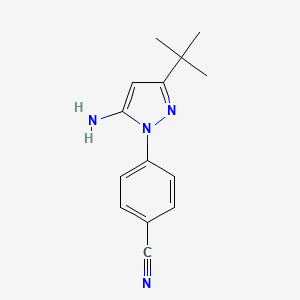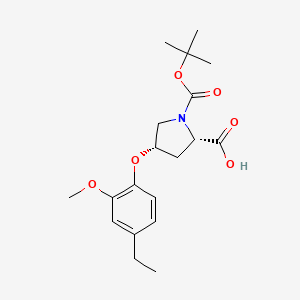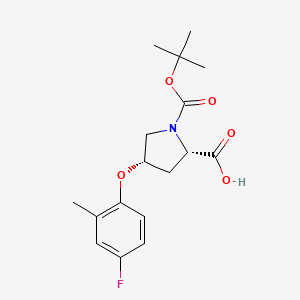
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid
描述
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid, also known as TBEPA, is an organocarboxylic acid that has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as amino acids, peptides, and heterocyclic compounds. It has also been used in the study of biochemical and physiological effects. For example, it has been used to study the effects of various drugs on the central nervous system.
作用机制
The mechanism of action of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce anxiety and improve cognitive function in animal models. It has also been shown to reduce inflammation and improve wound healing in animal models. In addition, it has been shown to reduce blood pressure and improve blood sugar levels in animal models.
实验室实验的优点和局限性
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is readily available. Another advantage is that it is relatively non-toxic and has a low potential for side effects. However, there are several limitations. For example, it is not as potent as some other compounds, and it has a limited range of applications. In addition, it is not as well studied as some other compounds, so its effects may not be fully understood.
未来方向
There are a number of potential future directions for (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how it works and how it can be used for therapeutic purposes. Another potential direction is to develop new synthetic methods for producing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in order to make it more accessible and cost-effective. Finally, further research could be conducted to explore the potential applications of (2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid in other areas, such as the treatment of neurological disorders.
属性
IUPAC Name |
(2S,4S)-4-(2-ethylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-5-12-8-6-7-9-15(12)23-13-10-14(16(20)21)19(11-13)17(22)24-18(2,3)4/h6-9,13-14H,5,10-11H2,1-4H3,(H,20,21)/t13-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUFVGDODLAMK-KBPBESRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC2CC(N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1O[C@H]2C[C@H](N(C2)C(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-ethylphenoxy)-2-pyrrolidinecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



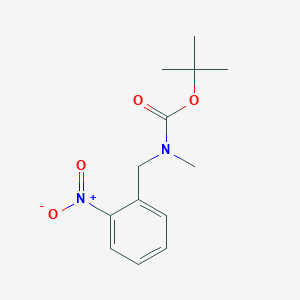
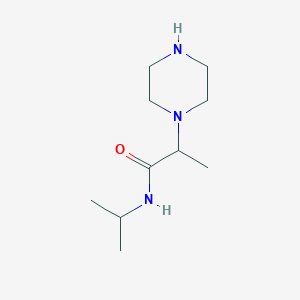

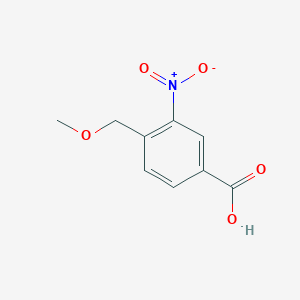

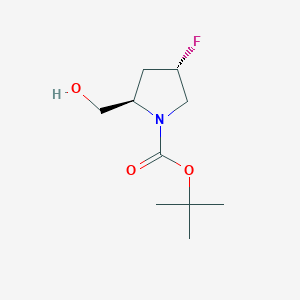
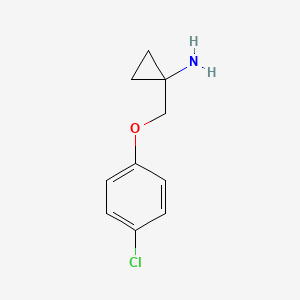
![1-[2-(1H-1,2,4-triazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3161226.png)
